molecular formula C17H14N2O3 B10955130 3-[(2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10955130
M. Wt: 294.30 g/mol
InChI Key: UCECWGQOSCXNRJ-BQYQJAHWSA-N
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Description

3-[(E)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a pyrazole ring and a chromen-2-one moiety, connected through a propenoyl linker. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and chromen-2-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

3-[(E)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound exhibits potential therapeutic properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-5-yl)-2H-chromen-2-one
  • 3-(1-Methyl-1H-pyrazol-5-yl)-2H-chromen-2-one
  • 3-(1-Phenyl-1H-pyrazol-5-yl)-2H-chromen-2-one

Uniqueness

The uniqueness of 3-[(E)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE lies in its specific structural features, such as the presence of an ethyl group on the pyrazole ring and the propenoyl linker. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(E)-3-(2-ethylpyrazol-3-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C17H14N2O3/c1-2-19-13(9-10-18-19)7-8-15(20)14-11-12-5-3-4-6-16(12)22-17(14)21/h3-11H,2H2,1H3/b8-7+

InChI Key

UCECWGQOSCXNRJ-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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